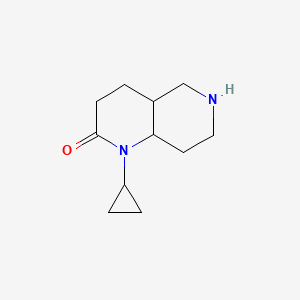amine](/img/structure/B13269210.png)
[1-(4-Methylphenyl)ethyl](2-methylpropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)ethylamine: is an organic compound with the molecular formula C13H21N . It is a derivative of amine, characterized by the presence of a phenyl group substituted with a methyl group at the para position and an ethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)ethylamine typically involves the alkylation of aniline derivatives. One common method is the reductive amination of 4-methylacetophenone with isobutylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired amine .
Industrial Production Methods: Industrial production of 1-(4-Methylphenyl)ethylamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(4-Methylphenyl)ethylamine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 1-(4-Methylphenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology: It can be used to design molecules that interact with specific biological targets .
Medicine: In medicine, derivatives of 1-(4-Methylphenyl)ethylamine are explored for their therapeutic properties. They may act as potential drugs for treating various diseases, including neurological disorders and infections .
Industry: Industrially, the compound is used in the manufacture of specialty chemicals, dyes, and polymers. Its unique structure allows for the creation of materials with specific properties .
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the compound’s structural features, including the phenyl and amine groups .
Comparison with Similar Compounds
[1-(4-Methylphenyl)ethyl]amine: Lacks the isobutyl group, making it less bulky and potentially less selective in its interactions.
[1-(4-Methylphenyl)propyl]amine: Contains a propyl group instead of an ethyl group, which may affect its binding affinity and reactivity.
1-(4-Methylphenyl)ethylamine: Has a methyl group instead of an isobutyl group, altering its steric and electronic properties.
Uniqueness: 1-(4-Methylphenyl)ethylamine is unique due to its specific combination of a phenyl group with a para-methyl substitution and an isobutyl group attached to the nitrogen atom. This structure imparts distinct steric and electronic characteristics, influencing its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
2-methyl-N-[1-(4-methylphenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C13H21N/c1-10(2)9-14-12(4)13-7-5-11(3)6-8-13/h5-8,10,12,14H,9H2,1-4H3 |
InChI Key |
NMYWDRPHUCYOLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Piperidin-4-ylmethyl)sulfanyl]pyrimidine](/img/structure/B13269131.png)
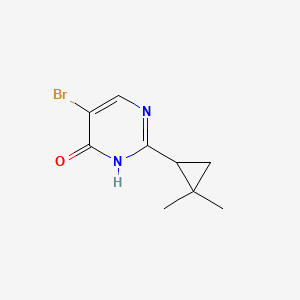
amine](/img/structure/B13269146.png)

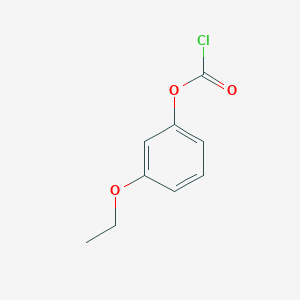
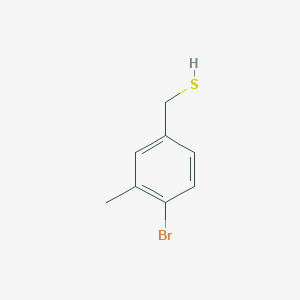
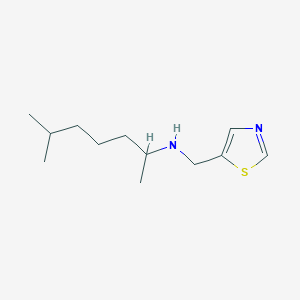
![2-{[(Butan-2-yl)amino]methyl}-4-chlorophenol](/img/structure/B13269158.png)
![N-(2-Methylpropyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13269162.png)
![Benzyl 6-(N-aminocarbamimidoyl)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13269176.png)
![N-{2-[(1-methoxypropan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13269187.png)
amine](/img/structure/B13269189.png)
